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Compound of Interest

Compound Name: 2-Chlorobutane

Cat. No.: B7769336 Get Quote

A definitive confirmation of the chemical identity of 2-Chlorobutane necessitates a multi-

faceted analytical approach. This guide provides a comparative analysis of 2-Chlorobutane
against its constitutional isomers—1-Chlorobutane, 1-Chloro-2-methylpropane, and 2-Chloro-2-

methylpropane—utilizing mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear

magnetic resonance (NMR) spectroscopy. Detailed experimental protocols and data are

presented to aid researchers, scientists, and drug development professionals in the

unambiguous identification of this compound.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Chlorobutane and its isomers.

Mass Spectrometry Data
Mass spectrometry distinguishes between the isomers based on their fragmentation patterns.

While all isomers have the same molecular weight, the stability of the resulting carbocations

upon fragmentation leads to unique mass spectra. The presence of chlorine is indicated by the

characteristic M+2 peak, resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]
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Compound Name Molecular Ion (m/z) Base Peak (m/z)
Key Fragment Ions
(m/z)

2-Chlorobutane 92/94 57 63/65, 56, 41, 29

1-Chlorobutane 92/94 56 63/65, 43, 41, 29[2]

1-Chloro-2-

methylpropane
92/94 43 77/79, 57, 56, 41[3]

2-Chloro-2-

methylpropane
92/94 57 77/79, 41[4]

Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule.

While all four isomers exhibit C-H and C-Cl bond vibrations, the fingerprint region (below 1500

cm⁻¹) is unique for each compound, allowing for their differentiation.

Compound
Name

C-H Stretch
(cm⁻¹)

C-H Bend
(cm⁻¹)

C-Cl Stretch
(cm⁻¹)

Fingerprint
Region
Highlights
(cm⁻¹)

2-Chlorobutane ~2970-2880 ~1460, 1380 ~670-610
Unique pattern of

various bands

1-Chlorobutane ~2960-2870 ~1465, 1380 ~730, 650[5]

Distinctive peaks

allowing for

differentiation[5]

1-Chloro-2-

methylpropane
~2960-2870 ~1470, 1370 ~730, 690[6]

Specific C-C

skeletal

vibrations[6]

2-Chloro-2-

methylpropane
~2970-2870 ~1475, 1370 ~580[7]

Simpler

spectrum due to

higher

symmetry[7]
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
¹³C NMR spectroscopy is a powerful tool for determining the number of unique carbon

environments in a molecule. The chemical shift of each carbon is influenced by its local

electronic environment.

Compound Name Number of Signals Chemical Shifts (δ, ppm)

2-Chlorobutane 4
~61 (CHCl), ~34 (CH₂), ~25

(CH₃), ~11 (CH₃)[8]

1-Chlorobutane 4
~45 (CH₂Cl), ~35 (CH₂), ~20

(CH₂), ~13 (CH₃)[9]

1-Chloro-2-methylpropane 3
~52 (CH₂Cl), ~31 (CH), ~20

(CH₃)[10]

2-Chloro-2-methylpropane 2 ~68 (C-Cl), ~34 (CH₃)[11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
¹H NMR spectroscopy provides detailed information about the number of different proton

environments, their chemical shifts, the number of neighboring protons (spin-spin splitting), and

the relative number of protons of each type (integration).
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Compound Name Number of Signals
Chemical Shift (δ, ppm),
Multiplicity, Integration

2-Chlorobutane 4
~4.0 (m, 1H), ~1.7 (m, 2H),

~1.5 (d, 3H), ~1.0 (t, 3H)[12]

1-Chlorobutane 4
~3.5 (t, 2H), ~1.8 (quint, 2H),

~1.4 (sext, 2H), ~0.9 (t, 3H)

1-Chloro-2-methylpropane 3
~3.3 (d, 2H), ~2.0 (m, 1H),

~1.0 (d, 6H)[13]

2-Chloro-2-methylpropane 1 ~1.6 (s, 9H)[14]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile

organic solvent such as dichloromethane or methanol.

GC Conditions:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at a

rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 20-200.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A drop of the neat liquid sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition:

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

A background spectrum of the clean salt plates is recorded and automatically subtracted

from the sample spectrum.

Resolution is set to 4 cm⁻¹, and 16 scans are co-added to improve the signal-to-noise

ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Approximately 5-10 mg of the analyte is dissolved in ~0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00

ppm).

The solution is transferred to a 5 mm NMR tube.
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¹H NMR Acquisition:

Number of scans: 16

Relaxation delay: 1 s

Spectral width: 10-12 ppm.

¹³C NMR Acquisition:

Number of scans: 1024 (or more depending on concentration).

Relaxation delay: 2 s.

Proton decoupling is applied to simplify the spectrum to single lines for each unique

carbon.

Spectral width: 0-220 ppm.

Workflow for Spectroscopic Identification of 2-
Chlorobutane
The following diagram illustrates the logical workflow for confirming the identity of 2-
Chlorobutane using the described spectroscopic techniques.
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Spectroscopic Analysis Workflow for 2-Chlorobutane Identification

Spectroscopic Techniques

Data Analysis and Interpretation

Comparison with Isomers

Mass Spectrometry (MS)

Analyze Fragmentation Pattern
(m/z 92/94, Base Peak 57)

Infrared (IR) Spectroscopy

Analyze Functional Groups
(C-H, C-Cl stretches)

¹³C NMR Spectroscopy

Count Carbon Environments
(4 distinct signals)

¹H NMR Spectroscopy

Analyze Proton Environments
(4 signals, specific splitting)

Compare with MS of Isomers Compare with IR of Isomers Compare with ¹³C NMR of Isomers Compare with ¹H NMR of Isomers

Identity of 2-Chlorobutane Confirmed

Click to download full resolution via product page

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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